1-(2-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-16-6-2-1-4-13(16)12-22-11-3-5-15(18(22)24)17(23)21-14-7-9-20-10-8-14/h1-11H,12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZBDMAPJURDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the dihydropyridine intermediate.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with a pyridine-4-amine under appropriate conditions to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxybenzyl and tetrafluoro-trifluoromethylphenyl groups in the pyrazolo[1,5-a]pyridine analog (compound 25, ) enhance lipophilicity and electron-withdrawing properties, critical for inhibiting human dihydroorotate dehydrogenase (DHODH), a target in acute myelogenous leukemia.
Synthetic Accessibility :
- The pyrazolo[1,5-a]pyridine derivative (compound 25) was synthesized with a 70% yield via flash chromatography and trituration , whereas the target compound’s synthesis route remains undocumented in the provided evidence.
Halogen Positioning :
- The target compound’s 2-chlorobenzyl group may confer steric and electronic effects distinct from the 3-chlorobenzyl isomer in BG15987 . Meta-substitution (3-chloro) could alter binding interactions compared to ortho-substitution (2-chloro).
Q & A
Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step routes starting with cyclization of β-ketoesters under acidic conditions to form the pyridine-2-one core. Subsequent steps include chlorobenzyl group introduction via nucleophilic substitution and coupling with pyridin-4-amine using carbodiimide-based coupling agents. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the pure product .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorobenzyl protons at δ 4.8–5.2 ppm, pyridin-4-yl aromatic protons at δ 8.2–8.6 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for pyridinone, ~1650 cm⁻¹ for carboxamide) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 370.05) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
- Antimicrobial screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 25923) at 1–100 µM concentrations .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa) to assess selectivity .
Q. How can researchers address solubility challenges in biological testing of this compound?
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS .
- Surfactants : Add 0.01% Tween-80 to aqueous buffers for improved dispersion .
- Salt forms : Synthesize hydrochloride salts via HCl/EtOH treatment to enhance aqueous solubility .
Advanced Research Questions
Q. How does the chlorobenzyl substituent influence binding affinity to target enzymes compared to fluorobenzyl or methylbenzyl analogs?
The chlorobenzyl group enhances hydrophobic interactions in enzyme active sites due to its electron-withdrawing nature and van der Waals volume. Comparative studies show:
- Binding affinity : Chlorobenzyl derivatives exhibit 3–5× higher affinity for serine proteases than fluorobenzyl analogs (ΔG = −8.2 vs. −7.1 kcal/mol) .
- Selectivity : Chlorine’s size reduces off-target effects vs. smaller substituents (e.g., methyl) in kinase assays .
Q. What experimental strategies resolve discrepancies in reported biological activity data across different assay systems?
- Assay standardization : Normalize results using internal controls (e.g., reference inhibitors) .
- Dose-response curves : Perform 8-point dilution series (0.1–100 µM) to minimize plate-to-plate variability .
- Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) for direct binding kinetics .
Q. What is the role of the pyridine-2-one core in target interactions, and how can modifications enhance potency?
The pyridine-2-one core acts as a hydrogen-bond acceptor via its carbonyl group, critical for binding to catalytic residues (e.g., His57 in serine proteases). Modifications include:
Q. How can computational docking predict binding modes and guide SAR studies for this compound?
- Software : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB 1S7Q for proteases) .
- Key interactions : Prioritize poses with chlorobenzyl in hydrophobic pockets and carboxamide H-bonding to Asp189 .
- Validation : Compare docking scores (e.g., Glide score ≤ −9.0) with experimental IC₅₀ values .
Q. What methodologies assess the impact of substituents on metabolic stability in hepatic microsomes?
- Incubation conditions : 1 µM compound + 0.5 mg/mL human liver microsomes (37°C, NADPH-regenerating system) .
- Analytical methods : LC-MS/MS quantifies parent compound depletion over 60 minutes (t₁/₂ < 30 min indicates poor stability) .
- Modifications : Introducing para-methoxy groups on pyridin-4-yl reduces CYP450-mediated oxidation .
Q. How do synergistic effects with adjuvant compounds enhance therapeutic potential in complex disease models?
- Combination index (CI) : Calculate via Chou-Talalay assay (CI < 1 indicates synergy) .
- In vivo models : Test with gemcitabine in pancreatic cancer xenografts (e.g., 40% tumor reduction vs. 15% monotherapy) .
- Mechanistic studies : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
